2-Chloro-5-trifluoroacetylthiophene
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Overview
Description
2-Chloro-5-trifluoroacetylthiophene is a chemical compound with the molecular formula C6H2ClF3OS and a molecular weight of 214.59 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of chloro and trifluoroacetyl substituents on the thiophene ring .
Preparation Methods
The synthesis of 2-Chloro-5-trifluoroacetylthiophene typically involves the reaction of 2-chlorothiophene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity .
Chemical Reactions Analysis
2-Chloro-5-trifluoroacetylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The trifluoroacetyl group can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-5-trifluoroacetylthiophene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-trifluoroacetylthiophene involves its interaction with specific molecular targets. The chloro and trifluoroacetyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity . The pathways involved in these interactions are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
2-Chloro-5-trifluoroacetylthiophene can be compared with other thiophene derivatives such as:
2-Bromo-5-trifluoroacetylthiophene: Similar in structure but with a bromo substituent instead of chloro.
2-Chloro-5-acetylthiophene: Lacks the trifluoro group, affecting its reactivity and applications.
2-Chloro-5-trifluoromethylthiophene: Contains a trifluoromethyl group instead of trifluoroacetyl.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3OS/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMKUBCRLMOZNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374077 |
Source
|
Record name | 2-Chloro-5-trifluoroacetylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771-83-5 |
Source
|
Record name | 2-Chloro-5-trifluoroacetylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 771-83-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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